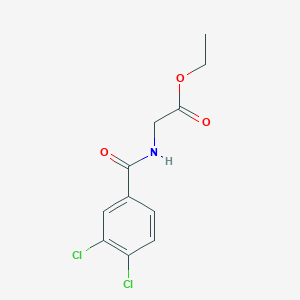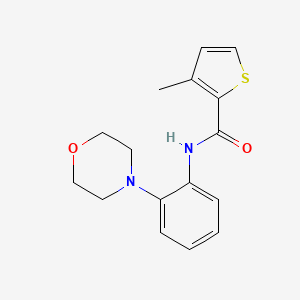
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide, also known as MMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMTP is a member of the thiophene family, which is known for its diverse biological activities. The compound has been found to possess significant anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell metabolism, leading to the accumulation of toxic metabolites that induce cell death. Additionally, 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been found to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has also been found to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression, leading to changes in cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide. One area of interest is the development of new drug formulations that improve the solubility and bioavailability of the compound. Another area of interest is the identification of new cellular pathways that are targeted by 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide, which could lead to the development of new drugs with improved efficacy. Finally, further studies are needed to fully understand the mechanism of action of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide involves the reaction of 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide with 3-methylthiophene-2-carboxylic acid in the presence of a base. The reaction yields 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide as a white solid with a high purity level. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-6-11-21-15(12)16(19)17-13-4-2-3-5-14(13)18-7-9-20-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSQBDJEWLMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

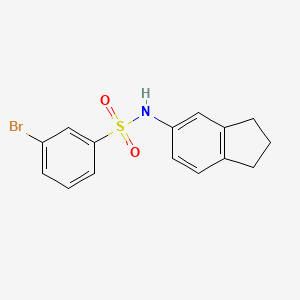
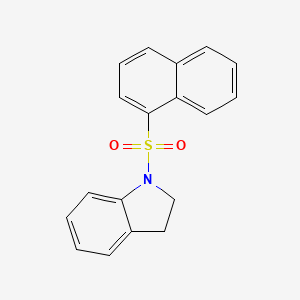
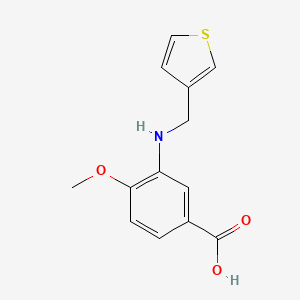
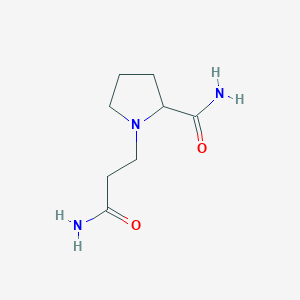
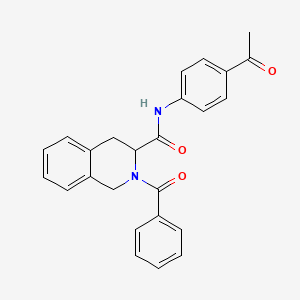
![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
